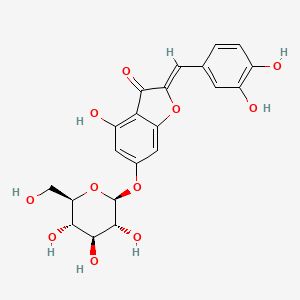

aureusidin 6-O-beta-glucoside

説明

Structure

3D Structure

特性

CAS番号 |

633-15-8 |

|---|---|

分子式 |

C21H20O11 |

分子量 |

448.4 g/mol |

IUPAC名 |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |

InChI |

InChI=1S/C21H20O11/c22-7-15-18(27)19(28)20(29)21(32-15)30-9-5-12(25)16-13(6-9)31-14(17(16)26)4-8-1-2-10(23)11(24)3-8/h1-6,15,18-25,27-29H,7H2/b14-4-/t15-,18-,19+,20-,21-/m1/s1 |

InChIキー |

AMJCTDBATIKENQ-YRDFTBLNSA-N |

SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

異性体SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

製品の起源 |

United States |

Natural Occurrence and Distribution of Aureusidin 6 O Beta Glucoside

Plant Species Accumulating Aureusidin (B138838) 6-O-beta-Glucoside

The presence of aureusidin 6-O-beta-glucoside has been identified in several plant species, where it plays a crucial role in flower pigmentation.

Antirrhinum majus (Snapdragon)

The snapdragon (Antirrhinum majus) is a primary example of a plant that naturally produces this compound, which is responsible for the bright yellow color of its flowers. biocrick.comebi.ac.ukresearchgate.netpnas.org Research has shown that the biosynthesis of this compound in snapdragons involves two key enzymes: chalcone (B49325) 4′-O-glucosyltransferase (4′CGT) and aureusidin synthase (AmAS1). pnas.orgnih.govgoogle.com The process begins with the glucosylation of 2′,4′,6′,4-tetrahydroxychalcone (THC) in the cytoplasm, a reaction catalyzed by 4'CGT. ebi.ac.ukpnas.orgnih.gov This step is essential as it facilitates the transport of the resulting chalcone 4'-O-glucoside to the vacuole, where aureusidin synthase then converts it into aureusidin 6-O-glucoside. ebi.ac.ukpnas.orgnih.gov The accumulation of this aurone (B1235358) is a key factor in providing a nectar guide for pollinating insects like bumblebees. pnas.org Some varieties of A. majus can simultaneously produce anthocyanins, flavones, and aurones in the petal cells. pnas.orgnih.gov

Table 1: Key Research Findings on this compound in Antirrhinum majus

| Research Focus | Key Findings |

|---|---|

| Biosynthetic Pathway | Involves chalcone 4′-O-glucosyltransferase (4′CGT) and aureusidin synthase (AmAS1). pnas.orgnih.govgoogle.com |

| Cellular Localization | Chalcone glucosylation occurs in the cytoplasm, followed by conversion to aureusidin 6-O-glucoside in the vacuole. ebi.ac.ukpnas.orgnih.gov |

| Ecological Role | Contributes to yellow flower coloration, acting as a nectar guide for pollinators. pnas.org |

| Co-pigmentation | Some cultivars produce aurones alongside anthocyanins and flavones. pnas.orgnih.gov |

Zinnia elegans

Zinnia elegans is another plant species where this compound has been reported to be present. nih.gov While detailed studies on its specific biosynthetic pathway in this species are less extensive than for snapdragons, its occurrence contributes to the diverse color palette of zinnia flowers.

Helichrysum arenarium (Sandy Everlasting)

The flowers of Helichrysum arenarium are a known source of various phenolic compounds, including the aurone aureusidin 6-O-glucoside. frontiersin.org Methanol (B129727) extracts of the flowers have been found to contain this compound. researchgate.netnih.gov Research has identified aureusidin 6-O-beta-D-glucopyranoside as one of the constituents of these extracts. researchgate.net

Table 2: this compound in Helichrysum arenarium

| Plant Part | Extraction Method | Identified Compound |

|---|

Dahlia variabilis

Similar to snapdragons, Dahlia variabilis utilizes aurone flavonoids to produce bright yellow flower colors. biocrick.comresearchgate.netpnas.org Aureusidin 6-O-glucoside is a key pigment in these yellow varieties. scispace.com The biosynthetic pathway leading to its formation is understood to be analogous to that in Antirrhinum majus. rhea-db.org

Torenia hybrida (Transgenic Accumulation)

Scientists have successfully engineered Torenia hybrida, a plant that does not naturally produce aurones, to accumulate aureusidin 6-O-glucoside and exhibit yellow flowers. biocrick.comebi.ac.ukresearchgate.netpnas.orgnih.gov This was achieved by introducing two genes from snapdragon: Am4′CGT (chalcone 4′-O-glucosyltransferase) and AmAS1 (aureusidin synthase). biocrick.comebi.ac.ukresearchgate.netnih.gov The co-expression of these two genes was sufficient to trigger the synthesis of aureusidin 6-O-glucoside. ebi.ac.ukresearchgate.netpnas.orgnih.gov To enhance the yellow coloration, researchers also suppressed the production of anthocyanins, the pigments responsible for blue and violet hues, using RNA interference (RNAi) to down-regulate genes like flavanone (B1672756) 3-hydroxylase (F3H) or dihydroflavonol 4-reductase (DFR). nih.govnih.gov This combination of genetic modifications effectively redirected the flavonoid metabolic flux towards the production of aureusidin 6-O-glucoside, resulting in bright yellow flowers. nih.gov

Table 3: Genetic Engineering of Torenia hybrida for this compound Production

| Transgenes Introduced | Method for Color Enhancement | Resulting Phenotype | Reference |

|---|

Ipomoea nil (Transgenic Accumulation)

The Japanese morning glory, Ipomoea nil, naturally lacks yellow-flowered varieties. However, researchers have successfully produced "phantom" yellow morning glories through genetic engineering. biocrick.com This was accomplished by introducing the same two key genes from snapdragon, AmAS1 and Am4′CGT, into a mutant line of I. nil that has suppressed chalcone isomerase (CHI) activity. biocrick.comresearchgate.net The expression of both transgenes in this specific genetic background led to the accumulation of aureusidin 6-O-glucoside in the flower petals, resulting in the long-sought-after yellow phenotype. biocrick.comresearchgate.net In addition to aureusidin 6-O-glucoside, a novel related compound, aureusidin 6-O-(6''-O-malonyl)-glucoside, was also identified in the transgenic yellow petals. biocrick.comresearchgate.net

Oxalis pes-caprae

The invasive weed Oxalis pes-caprae has been found to contain aureusidin glucosides. biocrick.comnih.gov Specifically, a study involving the phytochemical analysis of this plant led to the isolation and characterization of cernuoside, which is an aureusidin glucoside. nih.govresearchgate.net This identification was achieved through methods such as LC-DAD-MS (ESI+) and confirmed by 1D- and 2D-NMR spectroscopy from the methanolic extract of the flowers. nih.gov The presence of these compounds contributes to the antioxidant activity observed in extracts of the plant. biocrick.comnih.gov

Cyperus glomeratus

Phytochemical investigations of Cyperus glomeratus have revealed the presence of aureusidin. researchgate.net While the search results specifically mention the isolation of the aglycone "aureusidin" from this species for the first time, it points to the existence of the core aurone structure within this genus. researchgate.net The broader family, Cyperaceae, is known to produce a variety of flavonoids. researchgate.net

Asarum sensu lato

Within the genus Asarum in a broad sense, studies have identified various flavonoids, including an aurone glycoside. researchgate.net Specifically, aureusidin 4,6-di-O-glucoside was found in Asarum caulescens and Asarum leptophyllum. researchgate.netresearchgate.net This indicates the production of aureusidin glycosides within this genus, although the specific 6-O-beta-glucoside isomer was not explicitly mentioned in the provided results.

Medicago truncatula

In the model legume Medicago truncatula, the potential for flavonoid contribution to its yellow flower color has been investigated. oup.com While common yellow flavonoids like chalcone, apigenin, and quercetin (B1663063) were analyzed, aureusidin was not detectable in the petals of either the wild type or the wp1 mutants under the studied conditions. oup.com However, other research indicates that the biosynthesis of aurones, including the 6-glucosides of aureusidin, can be achieved through the action of specific enzymes on chalcone precursors, a process that has been studied in relation to Medicago truncatula. ijirset.com

Other Genera (e.g., Misopates, Linaria)

Aureusidin 6-O-glucoside is a known pigment in the flowers of Antirrhinum majus (snapdragon), which is closely related to Misopates. biocrick.comnih.govwikidata.org The biochemical pathways for its synthesis have been extensively studied in snapdragons. nih.gov The 6-O-glycosylated forms of aurones, including aureusidin, have also been identified in the genus Linaria. nih.govresearchgate.net

Tissue-Specific Localization within Plants

The vibrant colors of flowers are often due to the accumulation of pigments in specific cells and tissues. The localization of this compound is a key factor in its function as a floral pigment.

Epidermal Cells of Petals

Research has shown that aurone biosynthesis, leading to the accumulation of aureusidin 6-O-glucoside, occurs in the epidermal cells of petals. researchgate.net This localization is crucial for the visual display of yellow color in flowers. nih.gov Studies involving the expression of genes for aureusidin synthesis in other plants, such as torenia and petunia, have confirmed that the resulting yellow pigmentation is observed in the petal epidermal cells. nih.govresearchgate.net The process involves the glucosylation of chalcones in the cytoplasm, followed by their transport to the vacuole where they are converted into aurone 6-O-glucosides. nih.govebi.ac.uk This spatial separation of biosynthetic steps within the cell is a unique aspect of aurone production. ebi.ac.uk

Chemodiversity and Distribution Across Plant Families

This compound, and aurones in general, are found in a diverse range of plant families, though their distribution is not as widespread as other flavonoid classes. researchgate.netnih.gov These pigments are characteristic of the flowers of several species in the Asteraceae and Scrophulariaceae families. researchgate.netnih.gov The compound was first identified in the family of sunflowers, Asteraceae. researchgate.net

Research has confirmed the presence of this compound in various species across multiple plant families. For instance, it is a known constituent of Antirrhinum majus (Scrophulariaceae) and Zinnia elegans (Asteraceae). nih.gov Studies on Helichrysum arenarium, commonly known as sandy everlasting, have also identified this compound as one of its phenolic compounds. bg.ac.rs

Metabolomic studies have further expanded the known distribution of this compound. An integrated transcriptomics and metabolomics analysis of Polygonatum cyrtonema (Asparagaceae) seeds detected the presence of aureusidin 6-O-glucoside, indicating its role in the complex metabolic processes of that species. frontiersin.org Reviews on the topic have noted the occurrence of aurones in families including Anacardiaceae, Fabaceae, Moraceae, Oxalidaceae, Plantaginaceae, Plumbaginaceae, Rhamnaceae, and Rosaceae, highlighting the chemodiversity of this class of flavonoids. researchgate.netnih.gov This distribution across some of the more advanced taxa in the plant kingdom suggests specific evolutionary advantages conferred by these unique pigments. nih.gov

Table 2: Documented Occurrence of this compound in Plant Families

| Plant Family | Species Example | Reference |

|---|---|---|

| Asteraceae | Zinnia elegans, Helichrysum arenarium | nih.govbg.ac.rs |

| Scrophulariaceae | Antirrhinum majus | nih.gov |

| Asparagaceae | Polygonatum cyrtonema | frontiersin.org |

| Plantaginaceae | Not specified | researchgate.net |

| Anacardiaceae | Not specified | nih.gov |

| Fabaceae | Not specified | nih.gov |

| Rhamnaceae | Not specified | nih.gov |

| Rosaceae | Not specified | researchgate.net |

| Moraceae | Not specified | researchgate.net |

| Oxalidaceae | Not specified | researchgate.net |

| Plumbaginaceae | Not specified | researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2′,4′,6′,4-tetrahydroxychalcone |

| AmAs1 |

| Am4′CGT |

| Anthocyanidins |

| Apigenin |

| Aureusidin |

| Aureusidin 6-O-(6''-O-malonyl)-glucoside |

| This compound |

| Bracteatin (B1241627) |

| Chalcone |

| Cyanidin |

| Delphinidin |

| Flavones |

| Luteolin |

| Malvidin |

| Naringenin (B18129) |

| Naringenin chalcone |

| Peonidin |

| Petunidin |

| THC 2'-O-glucoside |

Biosynthetic Pathway of Aureusidin 6 O Beta Glucoside

The formation of aureusidin (B138838) 6-O-beta-glucoside is a specialized branch of the flavonoid biosynthetic pathway, involving specific precursor chalcones and a unique enzymatic sequence that diverts metabolites from other flavonoid classes.

Precursor Compounds and Metabolic Flux: Chalcone (B49325) Derivatives: 2′,4′,6′,4-Tetrahydroxychalcone (THC)

2′,4′,6′,4-Tetrahydroxychalcone, commonly known as naringenin (B18129) chalcone or simply THC, is a primary precursor in the biosynthesis of aureusidin 6-O-beta-glucoside. mdpi.com THC is formed at the entry point of the flavonoid pathway when chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. mdpi.com In plants that produce aurones, such as the snapdragon (Antirrhinum majus), THC serves as a direct substrate for the subsequent steps leading to aureusidin. pnas.orgfrontiersin.org The enzyme aureusidin synthase can catalyze the conversion of THC into aureusidin. researchgate.netresearchgate.net In vitro studies have shown that THC can be enzymatically converted to the aurone (B1235358) aureusidin. nih.gov The in vivo pathway, however, requires an initial glucosylation step. THC is first converted to THC 4′-O-glucoside in the cytoplasm. pnas.orgpnas.org This glucosylated chalcone is then the authentic substrate for aureusidin synthase in the vacuole, where it is converted to aureusidin 6-O-glucoside. pnas.orgresearchgate.net

Precursor Compounds and Metabolic Flux: Chalcone Derivatives: 2′,4′,6′,3,4-Pentahydroxychalcone (PHC)

Alongside THC, 2′,4′,6′,3,4-pentahydroxychalcone (PHC) is another key chalcone precursor in the aurone biosynthetic pathway. pnas.orgfrontiersin.org PHC can also be utilized by aureusidin synthase to produce aurones. researchgate.net Enzyme preparations from yellow snapdragon flowers can convert PHC into both aureusidin and another aurone, bracteatin (B1241627). nih.gov Similar to THC, the 4'-glucoside of PHC is an effective substrate for aureusidin synthase, leading to the formation of the corresponding 6-glucosides of aurones. researchgate.netnih.gov This indicates that both THC and PHC are channeled into the aurone pathway via a glucosylation step. pnas.orguwec.edu

Branching Point from Flavone/Anthocyanin Pathways

The chalcone stage represents a critical metabolic branching point that separates the aurone biosynthetic pathway from the pathways leading to flavones and anthocyanins. researchgate.net Following their synthesis by chalcone synthase, chalcones like THC and PHC can follow one of two routes. pnas.orgresearchgate.net

Flavone/Anthocyanin Pathway: The enzyme chalcone isomerase (CHI) can efficiently convert chalcones into their corresponding flavanones (e.g., THC to naringenin). mdpi.compnas.orgpnas.org Flavanones are the central intermediates that are further processed to produce flavones, flavonols, and, ultimately, anthocyanins. mdpi.comnih.gov

Aurone Pathway: Alternatively, the enzyme chalcone 4′-O-glucosyltransferase (4′CGT) acts on the chalcones. pnas.orgresearchgate.net This glucosylation at the 4'-position of the chalcone's B-ring is a decisive step; it is believed to inhibit the interaction with chalcone isomerase (CHI), thereby preventing the metabolic flux from being channeled towards flavanone (B1672756), flavone, and anthocyanin production. pnas.org By glucosylation, the chalcones are committed to the aurone pathway, which takes place in a different subcellular compartment. pnas.orgpnas.org

Enzymology of this compound Formation

The synthesis of this compound is a two-step enzymatic process that involves spatial separation of the reactions within the plant cell.

Chalcone 4′-O-Glucosyltransferase (4′CGT / Am4′CGT / UGT88D3)

Chalcone 4′-O-glucosyltransferase (4′CGT), also identified in Antirrhinum majus as Am4′CGT and classified in the UGT88D3 family, is a pivotal enzyme in aurone biosynthesis. pnas.orgwikipedia.org While aureusidin synthase was identified as the enzyme that creates the aurone structure, its expression alone in transgenic plants was not sufficient to produce aurones. pnas.orgnih.gov Research revealed that 4'CGT is essential for aurone biosynthesis and the resulting yellow coloration in vivo. pnas.orgbiocrick.com The co-expression of both 4'CGT and aureusidin synthase (AmAS1) is required for the accumulation of aureusidin 6-O-glucoside in transgenic flowers. nih.govbiocrick.comcas.cz

The function of Chalcone 4′-O-Glucosyltransferase (4′CGT) is spatially distinct from the final step of aurone formation. Studies using fluorescent protein tagging have demonstrated that 4'CGT is localized in the cytoplasm. pnas.orgbiocrick.com In contrast, aureusidin synthase is located in the vacuole. pnas.orguwec.edubiocrick.com This subcellular separation necessitates a specific sequence of events:

Chalcones (THC and PHC) are synthesized in the cytoplasm. pnas.org

In the cytoplasm, 4'CGT catalyzes the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of the chalcone B-ring, forming chalcone 4'-O-glucosides. pnas.orgpnas.orgresearchgate.net

These glucosylated chalcones are then transported from the cytoplasm into the vacuole. pnas.orgnih.govbiocrick.com

Inside the vacuole, aureusidin synthase acts on the chalcone 4'-O-glucosides, catalyzing their oxidative cyclization to form aurone 6-O-glucosides, such as this compound. pnas.orgpnas.orgebi.ac.ukenzyme-database.org

This process of cytoplasmic glucosylation is critical not only for directing metabolites toward the aurone pathway but also for facilitating the transport of chalcone precursors into the vacuole for the final synthesis step. pnas.orgwikipedia.org This metabolic pathway is unique among flavonoids, as for other classes like anthocyanins, the carbon backbone is typically completed before the molecule is transported into the vacuole. nih.govbiocrick.comebi.ac.uk

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name(s) | Abbreviation(s) | Substrate(s) | Product(s) | Subcellular Location | Function |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | 2′,4′,6′,4-Tetrahydroxychalcone (THC) | Cytoplasm | Initiates the flavonoid pathway, producing the chalcone backbone. mdpi.com |

| Chalcone 4′-O-Glucosyltransferase | 4′CGT, Am4′CGT, UGT88D3 | THC, PHC | THC 4′-O-glucoside, PHC 4′-O-glucoside | Cytoplasm | Glucosylates chalcones, committing them to the aurone pathway and facilitating vacuolar transport. pnas.orgresearchgate.netbiocrick.com |

| Aureusidin Synthase | AmAS1 | THC 4′-O-glucoside, PHC 4′-O-glucoside | Aureusidin 6-O-glucoside, Bracteatin 6-O-glucoside | Vacuole | Catalyzes the oxidative cyclization of glucosylated chalcones to form aurone glucosides. pnas.orguwec.eduenzyme-database.orgqmul.ac.uk |

| Chalcone Isomerase | CHI | THC, PHC | Naringenin, Eriodictyol | Cytoplasm | Competes with 4'CGT; directs chalcones to the flavone/anthocyanin pathways. pnas.orgpnas.orgresearchgate.net |

Influence on Chalcone Isomerase (CHI) Activity

The biosynthesis of this compound is initiated when chalcone 4'-O-glucosyltransferase (4'CGT) acts on chalcone substrates in the cytoplasm. pnas.orgmdpi.com This enzyme catalyzes the attachment of a glucose molecule to the 4'-hydroxyl group of chalcones such as 2',4,4',6'-tetrahydroxychalcone (THC). nih.govmdpi.com This glucosylation step is crucial as it effectively prevents chalcone isomerase (CHI) from acting on the chalcone. mdpi.com CHI normally catalyzes the cyclization of chalcones into flavanones, a central step in the biosynthesis of most other flavonoid classes. pnas.orgmdpi.com By glucosylating the 4'-hydroxyl group, 4'CGT represses the key interactions between CHI and the chalcone, thus inhibiting isomerization and directing the metabolic flow towards aurone synthesis. mdpi.com

Aureusidin Synthase (AS / AmAS1; EC 1.21.3.6)

Aureusidin synthase (AS), also known as AmAS1 in Antirrhinum majus (snapdragon), is the key enzyme responsible for the final steps in aureusidin biosynthesis. uwec.edunih.gov It is a copper-containing glycoprotein (B1211001) with a molecular mass of approximately 39 kDa that catalyzes the conversion of chalcones into aurones. uwec.edunih.govwikipedia.org The systematic name for this enzyme is 2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside:oxygen oxidoreductase. wikipedia.orgqmul.ac.uk It performs a dual function: the hydroxylation of the B-ring of the chalcone substrate and the subsequent oxidative cyclization to form the characteristic aurone structure. wikipedia.orgqmul.ac.ukexpasy.org This process is vital for the yellow coloration in the flowers of several ornamental plants, including snapdragons and cosmos. uwec.eduwikipedia.orgresearchgate.net

Classification as a Polyphenol Oxidase (PPO) Homolog

DNA sequence analysis has revealed that aureusidin synthase is a homolog of plant polyphenol oxidases (PPOs). uwec.edunih.govresearchgate.net PPOs are a ubiquitous family of copper-containing enzymes in higher plants, famously responsible for the browning of damaged plant tissues. uwec.edu Aureusidin synthase shares conserved features with PPOs, including two putative copper-binding domains, and its identity as a binuclear copper enzyme has been confirmed by atomic absorption spectrophotometry. uwec.eduwikipedia.org Phenylthiourea, a known inhibitor of PPOs that binds to their copper active site, also competitively inhibits aureusidin synthase. wikipedia.orgnih.gov

Despite this homology, there are significant differences. Plant PPOs typically contain an N-terminal transit peptide that directs them to the thylakoid lumen within plastids. uwec.eduwikipedia.org Aureusidin synthase lacks this specific N-terminal sequence and is therefore not localized to plastids. uwec.eduwikipedia.org Like other PPOs, it is likely synthesized as a larger precursor protein (around 60 kDa) and then proteolytically cleaved to its mature, active form. wikipedia.org The identification of aureusidin synthase provided a clear example of a PPO homolog's function in a specific anabolic pathway like flower coloration. nih.govresearchgate.net

Substrate Specificity and Catalytic Activities

Aureusidin synthase exhibits a high degree of specificity, acting primarily on chalcones that have either a 4-monohydroxy or a 3,4-dihydroxy B-ring. nih.gov It shows virtually no activity towards non-chalcone phenolic compounds. nih.gov The enzyme's primary substrates are glucosylated chalcones. uwec.edu In vivo studies have shown that yellow coloration from aurones is not expressed without the coexpression of a glucosyltransferase to first glucosylate the chalcone precursor. wikipedia.org This glucosylation is thought to aid production by channeling the modified chalcones to the vacuole where aureusidin synthase is active. wikipedia.org

The enzyme can process both 2',4,4',6'-tetrahydroxychalcone (THC) and 2',3,4,4',6'-pentahydroxychalcone (B192059) (PHC), as well as their 4'-O-glucosides, to produce aurones. uwec.eduwikipedia.org The glucosylated versions of THC and PHC are particularly effective substrates. uwec.edu

| Substrate | Product(s) | Enzyme Activity Note |

|---|---|---|

| 2',4,4',6'-tetrahydroxychalcone (THC) | Aureusidin | Catalyzes both 3-hydroxylation and oxidative cyclization. uwec.edu The reaction is enhanced by H₂O₂. uwec.eduqmul.ac.uk |

| 2',3,4,4',6'-pentahydroxychalcone (PHC) | Aureusidin and Bracteatin | Catalyzes oxidative cyclization. uwec.edu The reaction is inhibited by H₂O₂. uwec.edu |

| THC 4'-O-glucoside | Aureusidin 6-O-glucoside | A very good substrate; relative activity is high (220% compared to THC). uwec.eduexpasy.org |

| PHC 4'-O-glucoside | Aureusidin 6-O-glucoside and Bracteatin 6-O-glucoside | An exceptionally good substrate; relative activity is very high (2496% compared to THC). uwec.eduqmul.ac.uk |

One of the key catalytic functions of aureusidin synthase is the hydroxylation of the B-ring at the 3-position. wikipedia.orgexpasy.org This activity is analogous to the monophenol monooxygenase or tyrosinase activity of PPOs. uwec.edufrontiersin.org When the substrate is a chalcone with a single hydroxyl group on the B-ring, such as 2',4,4',6'-tetrahydroxychalcone (THC), the enzyme first introduces a second hydroxyl group at the 3-position. uwec.eduwikipedia.org This step is essential and must occur before the final cyclization can take place. nih.gov This hydroxylation converts the monophenolic B-ring into an o-diphenolic structure, which is the necessary precursor for the subsequent oxidative reaction. nih.gov

Following the 3-hydroxylation step (if required), aureusidin synthase catalyzes the oxidative cyclization of the chalcone to form the five-membered heterocyclic ring characteristic of an aurone. wikipedia.orgexpasy.orgwikipedia.org This reaction involves a 2',α-dehydrogenation and is analogous to the catechol oxidase activity of PPOs. expasy.orgnih.gov The enzyme utilizes molecular oxygen to carry out this transformation, converting the o-diphenolic B-ring of the chalcone precursor into the final aurone product. uwec.eduwikipedia.org For instance, it converts 2',3,4,4',6'-pentahydroxychalcone (PHC) into aureusidin and bracteatin. uwec.edu The entire process, from chalcone to aurone, is a single enzymatic process catalyzed by aureusidin synthase. uwec.edu

3-Hydroxylation of B-Ring

Subcellular Localization and Transport Mechanisms

Unlike most plant PPOs which are found in plastids, aureusidin synthase is localized in the vacuole. uwec.eduwikipedia.orgnih.gov This distinct localization is a key aspect of the aurone biosynthetic pathway. nih.gov The precursor chalcones are synthesized in the cytoplasm or on the cytoplasmic surface of the endoplasmic reticulum (ER). nih.gov There, chalcone 4'-O-glucosyltransferase (4'CGT), a cytosolic enzyme, glucosylates the chalcone at the 4'-position. pnas.orgnih.gov

This glucosylated chalcone, such as THC 4'-O-glucoside, is then transported into the vacuole. pnas.orgnih.govebi.ac.uk The aureusidin synthase enzyme itself is also targeted to the vacuole. nih.gov Transient assays using fluorescent protein fusions have shown that the N-terminal sequence of the aureusidin synthase precursor contains the necessary information for vacuolar targeting, mediating transport from the ER through the Golgi apparatus to the vacuole. wikipedia.orgnih.gov Within the acidic environment of the vacuole, the mature 39-kDa aureusidin synthase enzyme catalyzes the final conversion of the chalcone glucoside into the stable this compound. uwec.eduwikipedia.orgnih.gov This compartmentalization is thought to be a strategy to protect the unstable chalcone precursors from degradation in the cytoplasm and ensure the efficient accumulation of aurones in the flower petals. nih.gov

Biochemical Properties and Activation

The biosynthesis of this compound is a multi-step enzymatic process. The key enzymes in this pathway, chalcone 4′-O-glucosyltransferase and aureusidin synthase, have distinct biochemical properties and activation requirements.

Chalcone 4′-O-glucosyltransferase (4′CGT): This enzyme is critical for the initial step in the pathway, catalyzing the glucosylation of chalcones. pnas.orgnih.gov In Antirrhinum majus, the enzyme Am4′CGT facilitates the transfer of a glucose moiety to the 4'-hydroxyl group of chalcone precursors like 2′,4′,6′,4-tetrahydroxychalcone (THC) and 2′,4′,6′,3,4-pentahydroxychalcone (PHC). pnas.orgresearchgate.net This glucosylation is an essential prerequisite for the subsequent conversion to aurones in vivo, as it prepares the substrate for transport and for the action of aureusidin synthase. pnas.orgebi.ac.uk Studies have shown that the coexpression of both Am4′CGT and aureusidin synthase is necessary for the accumulation of aureusidin 6-O-glucoside in transgenic plants. pnas.orgnih.govbiocrick.com The localization of 4'CGT is cytoplasmic, which is significant as it acts on chalcones before their transport to the vacuole. pnas.orgnih.govebi.ac.uk

Aureusidin Synthase (AmAS1): This enzyme, a homolog of plant polyphenol oxidase (PPO), is responsible for the conversion of glucosylated chalcones into aurone 6-O-glucosides. uwec.edunih.govresearchgate.net It catalyzes both the hydroxylation and oxidative cyclization of its substrates. uwec.edunih.govwikipedia.org Aureusidin synthase from Antirrhinum majus is a 39-kilodalton, copper-containing glycoprotein. uwec.edunih.govresearchgate.net The presence of a binuclear copper center in its active site is crucial for its catalytic activity. wikipedia.org This is evidenced by the inhibition of the enzyme by phenylthiourea, a compound that competitively binds to binuclear copper. wikipedia.org

The enzyme exhibits specificity for its substrates. It can convert THC 4′-O-glucoside to aureusidin 6-O-glucoside and PHC 4′-O-glucoside to bracteatin 6-O-glucoside. pnas.org The enzyme's activity is influenced by the presence of hydrogen peroxide (H₂O₂), which activates the conversion of 2',4,4',6'-tetrahydroxychalcone 4'-O-β-D-glucoside but inhibits the reaction with 2',3,4,4',6'-pentahydroxychalcone 4'-O-β-D-glucoside. qmul.ac.uk Unlike most plant PPOs, which are targeted to plastids, aureusidin synthase lacks the typical N-terminal transit peptide for plastid localization and is instead found in the vacuole. biocrick.comuwec.eduwikipedia.org This vacuolar localization is directed by a sequence-specific vacuolar sorting determinant within the N-terminal propeptide of the enzyme precursor. biocrick.com

Table 1: Biochemical Properties of Key Enzymes in this compound Biosynthesis

| Enzyme | Gene Name (A. majus) | Molecular Weight | Cofactor/Prosthetic Group | Subcellular Localization | Substrates | Products |

|---|---|---|---|---|---|---|

| Chalcone 4′-O-glucosyltransferase | Am4′CGT | - | - | Cytoplasm pnas.orgnih.gov | 2′,4′,6′,4-tetrahydroxychalcone (THC), 2′,4′,6′,3,4-pentahydroxychalcone (PHC) researchgate.net | THC 4′-O-glucoside, PHC 4′-O-glucoside |

| Aureusidin Synthase | AmAS1 | 39 kDa uwec.edunih.gov | Binuclear Copper wikipedia.org | Vacuole pnas.orgnih.govwikipedia.org | THC 4′-O-glucoside, PHC 4′-O-glucoside pnas.org | Aureusidin 6-O-glucoside, Bracteatin 6-O-glucoside |

Isolation, Purification, and Structural Elucidation

The process of studying aureusidin (B138838) 6-O-beta-glucoside begins with its extraction from plant sources and subsequent purification to isolate it from other plant metabolites. The final step involves structural elucidation to confirm its chemical identity.

Extraction Techniques from Plant Matrices

The initial step in obtaining aureusidin 6-O-beta-glucoside involves its extraction from the complex matrix of plant tissues.

Methanol (B129727) is a commonly employed solvent for the extraction of aureusidin glucosides from plant materials. researchgate.netbiocrick.comresearchgate.net The polarity of methanol allows for the efficient solubilization of these glycosylated flavonoids from the cellular components of the plant. For instance, a methanolic extract of the flowers of the invasive weed Oxalis pes-caprae was used to isolate an aureusidin glucoside known as cernuoside. biocrick.comresearchgate.net Similarly, research on transgenic plants engineered to produce aurones has utilized methanolic extraction to recover aureusidin-6-O-glucoside from the leaves. google.com The general procedure involves macerating or sonicating the plant material in methanol, followed by filtration and concentration of the extract under reduced pressure to yield a crude extract enriched with the target compound.

Chromatographic Separation Methodologies

Following extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of compounds present in the crude extract.

Adsorption chromatography is a crucial step for the preliminary cleanup and fractionation of the crude extract. Nonionic macroreticular resins like Amberlite XAD-7 and Diaion HP-20 are particularly effective for this purpose. dokumen.pubresearchgate.net These resins function by adsorbing organic compounds from aqueous solutions through hydrophobic and polar interactions. avantorsciences.comdiaion.com

The crude extract, often dissolved in an aqueous methanol solution, is loaded onto a column packed with either Amberlite XAD-7 or Diaion HP-20. A gradient elution with decreasingly polar solvents, such as a methanol-water gradient, is then used to selectively desorb the retained compounds. dokumen.pubresearchgate.net This process effectively separates the flavonoid-rich fraction containing this compound from more polar or non-polar impurities. Diaion HP-20, a styrene-divinylbenzene resin, is noted for its utility in refining natural extracts due to its ability to adsorb larger molecules. nih.gov

Table 1: Adsorption Chromatography Resins for Flavonoid Purification

| Resin | Type | Mechanism | Application |

| Amberlite XAD-7 HP | Nonionic macroreticular | Adsorbs and releases ionic species through hydrophobic and polar interactions. avantorsciences.com | Purification of natural products from crude extracts. researchgate.net |

| Diaion HP-20 | Styrene-divinylbenzene | Hydrophobic retention of organic compounds. nih.gov | Refining of pharmaceuticals and natural extracts. dokumen.pubnih.gov |

Silica (B1680970) gel chromatography is a widely used technique for the further purification of the flavonoid fraction obtained from adsorption chromatography. researchgate.netnih.gov This method separates compounds based on their polarity. Since very polar flavonoids can adhere irreversibly to silica gel, this technique is most effective for separating non-polar to moderately polar flavonoids. researchgate.net The separation of aureusidin-6-O-β-D-glucopyranoside has been accomplished using repeated silica gel chromatography. scispace.com A solvent system of varying polarity, often a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is used to elute the compounds from the silica gel column. nih.gov

Reverse-phase chromatography is a powerful high-resolution technique for the final purification of this compound. In this method, the stationary phase, such as C18-bonded silica gel (also known as RP-18), is non-polar, and the mobile phase is polar. alibaba.com This technique separates compounds based on their hydrophobicity. biotage.com

The partially purified fraction containing this compound is dissolved in a suitable solvent and loaded onto the reverse-phase column. Elution is typically carried out using a gradient of a polar solvent system, such as methanol-water or acetonitrile-water, often with the addition of a small amount of acid like formic acid to improve peak shape. biotage.com The more hydrophobic compounds are retained longer on the column, allowing for the isolation of highly pure this compound.

Table 2: Reverse-Phase Chromatography Media

| Media | Description | Application |

| RP-18 / C18 Silica Gel | Silica gel with bonded octadecyl (C18) chains, creating a non-polar stationary phase. alibaba.commerckmillipore.com | High-performance liquid chromatography (HPLC) for the separation and purification of nonpolar to moderately polar compounds. alibaba.combiotage.com |

Size exclusion chromatography (SEC) separates molecules based on their size. uib.no Sephadex LH-20, a hydroxypropylated, cross-linked dextran (B179266) bead, is a common stationary phase for the separation of natural products in organic solvents. cytivalifesciences.com Its dual hydrophilic and lipophilic nature makes it versatile for a range of compounds.

In the purification of this compound, Sephadex LH-20 chromatography can be used to separate it from other compounds of different molecular sizes. scispace.com The column is typically equilibrated and eluted with a solvent such as methanol. Larger molecules, which are excluded from the pores of the Sephadex beads, travel a shorter path and elute first, while smaller molecules, which can enter the pores, have a longer retention time. uib.no This method is effective for separating glycosides from their aglycones or for removing small molecular weight impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Semi-Preparative Scale

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound from complex plant extracts. nih.govgoogle.com Analytical HPLC is employed to identify and quantify the compound in crude extracts, while semi-preparative HPLC is utilized to isolate larger quantities of the pure substance for further structural studies and bioactivity screening. um.edu.mt

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation used for this compound. lcms.cz In this technique, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. A typical mobile phase consists of a gradient mixture of water and an organic solvent, usually acetonitrile (B52724) or methanol, often with the addition of a small percentage of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape and resolution. scirp.orggoogle.com

For instance, one established HPLC method for the analysis of flavonoids, including this compound, utilizes a mobile phase gradient of water with 0.1% (v/v) FA (solvent A) and acetonitrile with 0.1% (v/v) FA (solvent B). scirp.org The gradient elution profile can be programmed as follows: a linear gradient from 10% to 23% B over 3 minutes, followed by an isocratic hold at 23% B for 17 minutes, then a ramp up to 80% B over 2 minutes, and finally an isocratic hold at 80% B for 3 minutes. scirp.org Detection is typically carried out using a Diode Array Detector (DAD), with aurones being monitored at approximately 400 nm. scirp.orggoogle.com Under specific chromatographic conditions, this compound has been observed to elute at retention times of around 4.2 minutes and 11.25 minutes in different studies. google.comresearchgate.net

Semi-preparative HPLC follows similar principles to analytical HPLC but employs larger columns and higher flow rates to handle larger sample loads. um.edu.mt This allows for the collection of fractions containing the purified this compound, which can then be used for detailed spectroscopic analysis.

Spectroscopic and Spectrometric Characterization

Once purified, the definitive structural identification of this compound is achieved through a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. uoguelph.cabiocrick.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity of atoms within the molecule.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which gives insights into the arrangement of atoms in the vicinity. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the complete structural framework. uoguelph.capnas.orgdiva-portal.org

COSY experiments identify proton-proton couplings, helping to piece together adjacent proton networks.

HSQC experiments correlate directly bonded proton and carbon atoms. pnas.org

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is instrumental in connecting different structural fragments and identifying the positions of quaternary carbons and glycosidic linkages. uoguelph.capnas.org

Through the comprehensive analysis of these NMR data, the structure of this compound, including the stereochemistry of the glycosidic bond, can be definitively confirmed. pnas.org

Mass Spectrometry (MS, ESI-MS, HRESIMS, MSn)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. google.combiocrick.com Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of flavonoids, as it typically produces intact molecular ions. google.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule with a high degree of confidence. mdpi.com For this compound (C₂₁H₂₀O₁₁), the expected monoisotopic mass is approximately 448.10056 Da. uni.lu In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 449.10784, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of around 447.09328. uni.lu

Tandem mass spectrometry (MS/MS or MSⁿ) is used to study the fragmentation pattern of the molecular ion. scirp.orggoogle.com By inducing fragmentation and analyzing the resulting product ions, valuable structural information can be obtained. For aureusidin 6-O-glucoside, a characteristic fragmentation involves the loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to the aureusidin aglycone. scirp.org The MS/MS product ion spectrum for the m/z 446.9 ion (corresponding to [M-H]⁻) of aureusidin 6-O-glucoside shows characteristic fragmentation patterns that confirm its structure. scirp.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the this compound molecule and is characteristic of its chemical class. biocrick.com Aurones, in general, exhibit a distinct UV-Vis spectrum. google.com The spectrum of this compound typically shows a major absorption band (λmax) in the region of 370 nm to 400 nm, which is responsible for its yellow color. scirp.orgpnas.org The exact position of the absorption maximum can be influenced by the solvent used for the analysis. For example, in some analyses, the λmax for aurones is monitored at 400 nm. scirp.orggoogle.com The UV spectrum serves as a quick and useful tool for the initial identification and characterization of this class of compounds. google.com

HPLC-DAD Analysis

The coupling of High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful technique for the analysis of complex mixtures containing this compound. scirp.orgresearchgate.net The DAD detector acquires the full UV-Vis spectrum of the eluting compounds, providing simultaneous chromatographic and spectroscopic information.

This technique is particularly useful for distinguishing between different classes of flavonoids that may co-elute. By examining the UV-Vis spectrum of each peak in the chromatogram, it is possible to tentatively identify the class of compound. For instance, aurones like this compound can be distinguished from other flavonoids such as chalcones, flavones, and anthocyanidins based on their characteristic absorption maxima, which are typically monitored at different wavelengths (e.g., chalcones and flavones at 360 nm, aurones at 400 nm, and anthocyanidins at 520 nm). scirp.org This makes HPLC-DAD an efficient method for screening plant extracts for the presence of this compound and for monitoring its purification. researchgate.netresearchgate.net

Biological Activities and Pharmacological Mechanisms Pre Clinical and in Vitro

Antioxidant Properties and Mechanisms

Aurones, including aureusidin (B138838) 6-O-beta-glucoside, are recognized for their antioxidant properties. google.comwikipedia.org Antioxidant activity involves the inhibition of reactions caused by oxygen or peroxides, often by trapping free radicals. ebi.ac.uk

Detailed research into the mechanisms of aureusidin 6-O-beta-glucoside has been conducted using genetically modified plants. In one study, the leaves of transgenic lettuce engineered to produce this compound demonstrated a significant increase in superoxide (B77818) dismutase (SOD) inhibiting activities. google.com The inhibitory activity in the modified plant leaves was reported to be at least 20% to 100% greater than that observed in the leaves of wild-type plants of the same variety. google.com This suggests a direct role of the compound in modulating oxidative stress pathways. Additionally, aureusidin 6-O-glucoside has been identified as a constituent in plants like Mussaenda macrophylla, which are known for their antioxidant potential. japsonline.com

Enzyme Inhibitory Activities

This compound and its aglycone, aureusidin, have demonstrated the ability to inhibit several key enzymes in vitro. These inhibitory activities are central to their observed biological effects and are detailed in the following subsections.

Aureusidin has been identified in scientific reviews as exhibiting histone deacetylase (HDAC) inhibitory properties in vitro. researchgate.netresearchgate.net HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Studies on aurone (B1235358) structures suggest that the presence of hydroxyl groups at the 4 and 6 positions of the core benzofuranone ring is critical for this inhibitory activity. unipi.it this compound possesses this key structural feature.

Xanthine (B1682287) oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govbrieflands.com The aglycone of this compound, aureusidin, has been identified as a potent inhibitor of xanthine oxidase. researchgate.net In vitro studies have determined that aureusidin inhibits XO in a concentration-dependent manner, functioning as a reversible, mixed-type inhibitor. nih.govsemanticscholar.org This inhibition is driven by interactions such as hydrogen bonding and hydrophobic forces with the enzyme. nih.govresearchgate.net

Table 1: Xanthine Oxidase (XO) Inhibitory Activity of Aureusidin

| Compound | Target Enzyme | Reported IC50 Value | Source(s) |

| Aureusidin | Xanthine Oxidase (XO) | 7.617 ± 0.401 μM | nih.govsemanticscholar.org |

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Aureusidin 6-O-beta-D-glucopyranoside has been shown to possess a direct inhibitory effect on DPP-IV activity. biocrick.com The compound was identified among several flavonoid constituents isolated from the flowers of Helichrysum arenarium and demonstrated notable inhibitory strength. biocrick.com

Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity of this compound

| Compound | Target Enzyme | Reported IC50 Value | Source(s) |

| Aureusidin 6-O-beta-D-glucopyranoside | Dipeptidyl Peptidase-IV (DPP-IV) | 24.3 μM | biocrick.com |

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV) is an essential enzyme for viral replication, making it a key target for antiviral therapies. patsnap.comnih.gov Aureusidin and its derivatives have been described as promising non-nucleoside allosteric inhibitors of HCV RdRp. researchgate.net Research indicates that aureusidin potently inhibits this enzyme. unipi.it The mechanism is believed to be allosteric, meaning it binds to a site on the enzyme other than the active site to inhibit its function. Structural analysis has highlighted that hydroxyl groups at positions 4 and 6 of the aurone nucleus are crucial for this antiviral activity. unipi.it

Table 3: Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase (RdRp) Inhibitory Activity of Aureusidin

| Compound | Target Enzyme | Reported IC50 Value | Source(s) |

| Aureusidin | Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase (RdRp) | 5.2 µM | unipi.it |

Lipoxygenases are enzymes involved in the inflammatory pathway. The aglycone, aureusidin, has been reported to exhibit high lipoxygenase inhibitory activity. medchemexpress.com Further studies have also evaluated the broader class of aurones for their potential to inhibit soybean lipoxygenase, indicating this is a characteristic activity for this type of flavonoid. ijirset.com

Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase (RdRp) Inhibition

Anti-Inflammatory Effects

The anti-inflammatory potential of aureusidin and its glycosides has been a subject of significant research. These compounds have been shown to interfere with multiple stages of the inflammatory cascade, from the production of inflammatory signaling molecules to the activation of key transcription factors that orchestrate the inflammatory response.

Modulation of Inflammatory Mediators (e.g., NO, TNF-α, PGE2)

Aureusidin has been found to significantly inhibit the production of key inflammatory mediators. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation, aureusidin markedly suppressed the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.gov The overproduction of these molecules is a hallmark of inflammatory conditions. NO and PGE2 are produced by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively, which are often upregulated during inflammation. d-nb.infoacs.org TNF-α is a pro-inflammatory cytokine that plays a crucial role in initiating and amplifying the inflammatory response. nih.gov The ability of aureusidin to downregulate these mediators suggests a direct role in dampening the inflammatory process.

Table 1: Effect of Aureusidin on Inflammatory Mediator Production

| Mediator | Effect of Aureusidin | Cell Model | Stimulant |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition nih.gov | RAW264.7 macrophages nih.gov | Lipopolysaccharide (LPS) nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition nih.gov | RAW264.7 macrophages nih.gov | Lipopolysaccharide (LPS) nih.gov |

| Prostaglandin E2 (PGE2) | Inhibition nih.gov | RAW264.7 macrophages nih.gov | Lipopolysaccharide (LPS) nih.gov |

Inhibition of Inflammatory Factor mRNA Expression

The inhibitory effects of aureusidin on inflammatory mediator production are, at least in part, due to its ability to suppress the gene expression of these factors at the messenger RNA (mRNA) level. Research has demonstrated that aureusidin significantly decreases the mRNA expression of various inflammatory factors in LPS-stimulated RAW264.7 cells. nih.gov By reducing the transcription of these genes, aureusidin effectively limits the synthesis of pro-inflammatory proteins, thereby controlling the inflammatory response at a fundamental level.

Nuclear Factor (NF-κB) Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its modulation is a key aspect of the anti-inflammatory action of aureusidin. nih.govmedchemexpress.com Mechanistic studies have revealed that aureusidin significantly inhibits the nuclear translocation of NF-κB in LPS-stimulated macrophages. nih.gov In its inactive state, NF-κB resides in the cytoplasm; upon stimulation by inflammatory signals like LPS, it moves into the nucleus to activate the transcription of a wide array of pro-inflammatory genes. acs.orgnih.gov Molecular docking studies further suggest that aureusidin may directly interact with and inhibit NF-κB through covalent binding. nih.gov By blocking this pivotal pathway, aureusidin effectively curtails the expression of numerous downstream inflammatory genes. nih.gov

Antimicrobial Efficacy

In addition to its anti-inflammatory properties, aureusidin and its derivatives have shown promise as antimicrobial agents. These compounds exhibit activity against both bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial leads. researchgate.net

Antibacterial Activity (e.g., S. aureus)

Aureusidin has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus (S. aureus). researchgate.netnih.gov S. aureus is a significant human pathogen responsible for a variety of infections. openmicrobiologyjournal.com Flavonoids, as a class of natural compounds, have gained attention for their antibacterial effects, including against antibiotic-resistant strains like methicillin-resistant S. aureus (MRSA). mdpi.com The antibacterial mechanism of flavonoids can involve various actions, including the inhibition of bacterial growth. nih.gov Studies have shown that some flavonoids can effectively reduce the viable count of S. aureus over time. nih.gov The effective inhibitory action of aureusidin on the DNA and RNA of S. aureus has been reported, suggesting a mechanism that involves the disruption of essential cellular processes. researchgate.net

Antifungal Activity

Aurones, the class of compounds to which aureusidin belongs, have been described as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. google.com This inherent defensive role in plants extends to their observed antifungal activities. researchgate.netgoogle.com While specific studies on the antifungal activity of this compound are less detailed, the broader class of aurones and other flavonoids have been shown to possess antifungal properties against various fungal pathogens. mdpi.com For instance, flavonoids isolated from citrus species have demonstrated inhibitory effects against food-contaminating fungi like Aspergillus and Penicillium species. researchgate.net The antifungal mechanisms of flavonoids can include the disruption of the fungal cell wall and plasma membrane. researchgate.net

Antiviral Activity

Aurones, including aureusidin and its derivatives, have been identified as possessing antiviral properties. scilit.com Research has particularly highlighted their potential against the Hepatitis C Virus (HCV). Aureusidin has been found to be a potent non-nucleoside allosteric inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.goveathj.org Inhibition of this enzyme represents a key strategy for the development of antiviral drugs. eathj.org Studies have shown that the presence of hydroxyl groups at specific positions on the aurone nucleus is critical for this inhibitory activity. eathj.org

| Research Focus | Model/Target | Key Findings | Reference |

| Antiviral Potential | Hepatitis C Virus (HCV) | Aurones are described as phytoalexins with antiviral activity. | scilit.com |

| HCV Inhibition | RNA-dependent RNA polymerase (RdRp) | Aureusidin is a potent non-nucleoside allosteric inhibitor of HCV RdRp. | nih.gov |

| Structure-Activity Relationship | HCV RdRp | Aureusidin demonstrated potent inhibition with an IC50 value of 5.2 μM. The hydroxy groups at positions 4 and 6 of the aurone nucleus were found to be crucial for the inhibitory potency. | eathj.org |

Anti-Cancer and Antiproliferative Potentials

The anti-cancer effects of aurones like aureusidin have been a subject of scientific investigation. mdpi.com These compounds are noted for their potential as antiproliferative agents. imrpress.com Some studies have explored the cytotoxicity of aurones against various cancer cell lines. Research into azaaurones, structural analogs of aurones, revealed that they could induce higher cytotoxicity in multidrug-resistant (MDR) cancer cells that overexpress P-glycoprotein (P-gp) compared to non-resistant parental cells. frontiersin.org This suggests a potential strategy for overcoming a major hurdle in chemotherapy. frontiersin.org While aureusidin itself is mentioned as having anti-cancer properties in reviews, specific studies on the 6-O-beta-glucoside variant are part of a broader investigation into this class of flavonoids. nih.govfrontiersin.orgresearchgate.net

| Research Focus | Model/Target | Key Findings | Reference |

| General Anticancer Effects | General | Aurones have been reported to possess anticancer activity. | mdpi.comimrpress.com |

| Multidrug Resistance | P-gp-overexpressing multidrug-resistant (MDR) cancer cells | A subclass of aurones was found to be more toxic to MDR cell lines than to their drug-sensitive counterparts. | frontiersin.org |

| General Bioactivities | In vitro assays | Reviews list anti-cancer activity as one of the remarkable bioactivities of aureusidin. | nih.govresearchgate.net |

Antidiabetic Activity

This compound has demonstrated potential as an antidiabetic agent through various mechanisms. In vitro studies have shown that aureusidin can inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes can help manage glucose levels in type II diabetes. nih.gov One study identified aureusidin as having the highest inhibitory activity against α-glucosidase among the tested compounds. nih.gov Furthermore, aureusidin 6-O-beta-D-glucopyranoside has been shown to exhibit inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), another target in diabetes treatment. figshare.com An in vivo study using a methanol (B129727) extract rich in aureusidin 6-O-beta-D-glucopyranoside from Helichrysum arenarium flowers significantly inhibited the increase in blood glucose levels in sucrose-loaded mice. nih.gov

| Research Focus | Model/Target | Key Findings | Reference |

| Enzyme Inhibition | α-glucosidase and α-amylase | Aureusidin showed inhibitory activity against both enzymes, with the highest activity observed against α-glucosidase (% inhibition of 79.6). | nih.gov |

| Enzyme Inhibition | Dipeptidyl peptidase-IV (DPP-IV) | Aureusidin 6-O-beta-D-glucopyranoside showed relatively strong inhibitory activity with an IC50 value of 24.3 μM. | figshare.com |

| In vivo Hypoglycemic Effect | Sucrose-loaded mice | A methanol extract containing aureusidin 6-O-beta-D-glucopyranoside significantly inhibited blood glucose elevation. | nih.gov |

Anti-Hypercholesterolemic Activity

Reviews of the bioactivities of aureusidin mention its potential anti-hypercholesterolemic effects. scilit.comfigshare.com However, specific preclinical or in vitro studies focusing on the direct effects of this compound on cholesterol levels or lipid metabolism pathways were not detailed in the currently available and searched literature. One study on a flavonoid-rich extract from Angelica keiskei, which contains various compounds including aureusidin-4-O-glucoside, demonstrated lipid-lowering activity in a cell model by reducing total cholesterol and triglycerides. While this suggests a potential role for the broader class of compounds, further research is needed to specifically elucidate the anti-hypercholesterolemic mechanisms of this compound.

Anti-Hyperuricemia Activity

Aureusidin and its derivatives have been identified as potent inhibitors of xanthine oxidase (XO). nih.gov This enzyme plays a crucial role in the metabolic pathway that produces uric acid. By inhibiting XO, these compounds can help in the treatment of hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a precursor to gout. nih.gov The potential of aureusidin in this area highlights it as a promising candidate for developing therapies for hyperuricemia-related conditions. nih.govresearchgate.net

| Research Focus | Model/Target | Key Findings | Reference |

| Enzyme Inhibition | Xanthine Oxidase (XO) | Aureusidin and its derivatives exhibit potent XO inhibitory activity. | nih.gov |

| Therapeutic Potential | Hyperuricemia and Gout | Inhibition of XO by aureusidin suggests it could be a treatment for hyperuricemia and gout. | nih.govresearchgate.net |

Neuropharmacological and Neuroprotective Effects

This compound has been investigated for its neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. figshare.com Studies have shown that this compound may inhibit cyclin-dependent kinase 5 (CDK5)/p25, an enzyme implicated in the pathology of Alzheimer's disease. figshare.com In a cellular model of Parkinson's disease, aureusidin demonstrated neuroprotective effects by protecting SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced damage. The mechanism for this protection involves the activation of the Nrf2/HO-1 antioxidant signaling pathway and the prevention of mitochondria-dependent apoptosis. Furthermore, in an animal model (Caenorhabditis elegans), aureusidin was shown to reduce dopaminergic neuron degeneration and the aggregation of α-synuclein.

| Research Focus | Model/Target | Key Findings | Reference |

| Alzheimer's Disease | Cyclin-dependent kinase 5 (CDK5)/p25 | Aureusidin 6-O-beta-D-glucopyranoside showed potential to inhibit CDK5/p25. | figshare.com |

| Parkinson's Disease (Cell Model) | 6-OHDA-induced SH-SY5Y cells | Aureusidin protected cells from damage by activating the Nrf2/HO-1 signaling pathway and inhibiting mitochondria-dependent apoptosis. | |

| Parkinson's Disease (Animal Model) | Caenorhabditis elegans | Aureusidin diminished dopaminergic neuron degeneration and reduced α-synuclein aggregation toxicity. |

Genetic Engineering and Biotechnological Applications

Production in Crop Plants for Value-Added Traits (e.g., Lettuce, Tobacco)

Beyond ornamental applications, the production of aureusidin (B138838) 6-O-beta-glucoside in crop plants is being explored to enhance their nutritional value. wikipedia.orggoogle.com Aurones, including aureusidin, are known to possess antioxidant properties. biocrick.comwikipedia.org By introducing the aurone (B1235358) biosynthetic pathway into leafy vegetables, it is possible to create value-added crops with improved health benefits. wikipedia.orggoogle.com

Transgenic lettuce (Lactuca sativa) and tobacco (Nicotiana tabacum) plants have been successfully engineered to produce aureusidin 6-O-beta-glucoside in their leaves. biocrick.comgoogle.comuniv-lorraine.fr This was achieved by expressing the snapdragon genes Am4′CGT and AmAS1. biocrick.comgoogle.com The leaves of the resulting transgenic plants exhibited a yellow hue and demonstrated higher antioxidant capacities, as measured by superoxide (B77818) dismutase (SOD) inhibiting and oxygen radical absorbance capacity (ORAC) assays, compared to control plants. biocrick.comgoogle.com These findings suggest a promising strategy for enhancing the nutritional quality of vegetables through the introduction of aurone biosynthesis. google.com The production of aureusidin-6-O-glucoside in the leaves of these plants could be increased by at least 20% compared to wild-type plants. google.com

Development of Molecular Breeding Strategies

The successful genetic engineering of this compound production has paved the way for the development of molecular breeding strategies aimed at creating new plant varieties with desired traits. pnas.orgpnas.org The understanding of the key genes and metabolic pathways involved allows for a more targeted and efficient approach compared to traditional breeding methods. frontiersin.org

The combination of overexpressing the necessary biosynthetic genes (Am4′CGT and AmAS1) and, where necessary, suppressing competing metabolic pathways through RNAi, forms a robust strategy that is potentially applicable to any plant species that produces the precursor chalcone (B49325). pnas.orguniv-lorraine.frpnas.org This opens up the possibility of creating yellow-flowered varieties in a wide array of ornamental plants that currently lack them. pnas.orgnih.govpnas.org Furthermore, the ability to introduce this pathway into crop plants provides a platform for breeding new cultivars with enhanced antioxidant properties. google.comscispace.com These molecular breeding approaches offer a powerful tool for the future development of both ornamental and agricultural products. frontiersin.orgscispace.com

Ecological and Ethnobotanical Significance

Role in Floral Pigmentation and Coloration

Aureusidin (B138838) 6-O-beta-glucoside is a key pigment contributing to the bright yellow hues observed in the flowers of numerous ornamental plants. mdpi.compnas.orgnih.gov This compound, along with its aglycone form, aureusidin, is a primary pigment in the yellow petals of species such as the snapdragon (Antirrhinum majus) and Dahlia variabilis. mdpi.compnas.orgnih.gov The biosynthesis of aureusidin 6-O-beta-glucoside is a complex process that occurs within the plant's vacuoles. pnas.orgnih.govebi.ac.uk The precursor molecule, a chalcone (B49325), is first glucosylated in the cytoplasm and then transported to the vacuole where it is converted into aureusidin 6-O-glucoside. pnas.orgnih.govebi.ac.uk

The presence of this compound is a determining factor in the final color of the flower. For instance, in Torenia hybrida, the co-expression of genes responsible for the biosynthesis of this compound, coupled with the suppression of anthocyanin production, results in the development of yellow flowers. pnas.orgnih.gov This demonstrates the compound's direct and crucial role in defining the floral phenotype. The bright, intense yellow color produced by aurones like this compound is distinct from the paler yellow shades produced by other flavonoids, such as chalcones and flavonols. mdpi.comnih.gov This vibrant coloration is not only aesthetically significant but also plays a vital role in the plant's reproductive success.

Attraction of Pollinators (e.g., Nectar Guides)

The striking yellow color produced by this compound is a powerful attractant for pollinators, particularly bees. wikipedia.orggoogle.com The specific patterning of aurone (B1235358) pigmentation on flower petals can function as a nectar guide, directing pollinators towards the flower's reproductive organs. google.comgoogle.com This visual cue is an evolutionarily significant adaptation that enhances the efficiency of pollination. pnas.orgnih.gov

Research on snapdragons has suggested that the variation in flower color, influenced by the presence of aurones, plays a role in fertilization and seed set by attracting these essential pollinators. google.com The bright yellow, often fluorescent, quality of flowers containing this compound makes them highly visible to insects, ensuring the plant's reproductive success. pnas.org

Plant Defense Mechanisms (e.g., Protection from Pests, Fungi)

Beyond its role in reproduction, this compound contributes to the plant's defense system. Aurones, including aureusidin and its glucosides, have been identified as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. google.comgoogle.com These compounds have demonstrated a range of protective activities, including antiviral, antiparasitic, and antifungal properties. google.comgoogle.comresearchgate.net

Studies have shown that flavonoids, the broader class of compounds to which this compound belongs, can deter feeding by herbivorous insects. nih.gov While specific research on the direct effect of this compound on pests is ongoing, the known antifungal and antimicrobial properties of aurones suggest a significant role in protecting the plant from a variety of biological threats. wikipedia.orggoogle.comgoogle.comresearchgate.net

Contribution to Plant Resilience (e.g., Drought Tolerance)

Emerging research indicates that flavonoids, including aurones, may contribute to a plant's ability to withstand abiotic stresses such as drought. One study on a soybean landrace identified this compound as one of the metabolites that accumulated at higher levels in a drought-resistant variety compared to a drought-sensitive one, suggesting a positive correlation with drought tolerance. sci-hub.se

While the precise mechanisms are still under investigation, it is hypothesized that the antioxidant properties of flavonoids help to mitigate cellular damage caused by environmental stressors. mdpi.com The accumulation of these compounds in plants facing drought conditions may be a key component of their resilience strategy. cas.cz

Table of Research Findings on this compound

| Plant Species | Finding | Reference |

| Antirrhinum majus (Snapdragon) | Aureusidin 6-O-glucoside is a main pigment in yellow petals. mdpi.com | mdpi.com |

| Dahlia variabilis | Aureusidin and its glycosides are main pigments in yellow petals. mdpi.com | mdpi.com |

| Torenia hybrida | Co-expression of Am4'CGT and AmAS1 genes led to the accumulation of aureusidin 6-O-glucoside and the creation of yellow flowers. pnas.orgnih.govebi.ac.uk | pnas.orgnih.govebi.ac.uk |

| Soybean Landrace LX | This compound was among the metabolites that accumulated at higher levels in this drought-resistant landrace. sci-hub.se | sci-hub.se |

| Antirrhinum majus | Patterning of aurone pigmentation acts as a nectar guide for bumblebees. google.comgoogle.com | google.comgoogle.com |

| General | Aurones exhibit antiviral, antiparasitic, and antifungal activities. google.comgoogle.comresearchgate.net | google.comgoogle.comresearchgate.net |

Chemical Synthesis of Aureusidin and Its Glucosides

Chemoenzymatic Approaches

The biosynthesis of aureusidin (B138838) 6-O-beta-glucoside in plants serves as a primary model for chemoenzymatic synthesis. This process is a sophisticated two-step pathway involving two key enzymes that operate in different cellular compartments. researchgate.netmdpi.combiocrick.com This natural strategy has been studied in vitro and utilized in transgenic organisms to produce the target glycoside. biocrick.com

The foundational step in this pathway is the glucosylation of a chalcone (B49325) precursor. mdpi.com Specifically, 2',4,4',6'-tetrahydroxychalcone (THC) is converted to THC 4'-O-glucoside. mdpi.comresearchgate.net This reaction is catalyzed by the cytosolic enzyme chalcone 4'-O-glucosyltransferase (Am4'CGT). researchgate.net The glucosylation of the chalcone at the 4'-position is a critical control point; it prevents the chalcone from being channeled into other flavonoid pathways, such as the synthesis of flavanones by chalcone isomerase, and prepares it for the subsequent step. mdpi.com

The second enzymatic step involves the transport of THC 4'-O-glucoside into the vacuole, where it undergoes oxidative cyclization to form aureusidin 6-O-glucoside. biocrick.comresearchgate.net This conversion is catalyzed by aureusidin synthase (AmAS1), a vacuolar-localized polyphenol oxidase (PPO) homolog. wikipedia.orgnih.govnih.gov Aureusidin synthase is a 39-kilodalton, copper-containing glycoprotein (B1211001) that specifically recognizes chalcones with a 4-monohydroxy or 3,4-dihydroxy B-ring. nih.govnih.govuwec.edu The enzyme catalyzes both the 3-hydroxylation of the B-ring and the subsequent oxidative cyclization to form the characteristic aurone (B1235358) structure. wikipedia.org In vitro studies have confirmed that aureusidin synthase can efficiently convert THC 4'-O-glucoside into aureusidin 6-O-glucoside. researchgate.net These studies have also shown that the 4'-glucosides of chalcones are often better substrates for the enzyme than their corresponding aglycones. uwec.edu

The table below summarizes the key components of this chemoenzymatic pathway.

| Step | Enzyme | Substrate | Product | Cellular Location |

| 1 | Chalcone 4'-O-glucosyltransferase (Am4'CGT) | 2',4,4',6'-tetrahydroxychalcone (THC) | THC 4'-O-glucoside | Cytoplasm |

| 2 | Aureusidin synthase (AmAS1) | THC 4'-O-glucoside | Aureusidin 6-O-beta-glucoside | Vacuole |

In vitro assays using enzyme preparations from yellow snapdragon flowers have demonstrated the direct enzymatic formation of aureusidin from THC. researchgate.net The optimal pH for this reaction was found to be around 5.4. researchgate.net These chemoenzymatic approaches, which mimic the natural biosynthetic pathway, are highly specific and efficient for producing this compound.

Strategies for Derivatization

Strategies for the derivatization of aureusidin and its glucosides are explored to modify their physicochemical properties and enhance their biological activities. These strategies include total chemical synthesis of analogs and modification of the natural aurone structure.

A straightforward, protection-free, one-pot synthesis of the aglycone, aureusidin, has been developed, which involves the condensation of 4,6-dihydroxybenzofuran-3(2H)-one with 3,4-dihydroxybenzaldehyde (B13553) in the presence of concentrated hydrochloric acid. researchgate.net This method provides a good yield and offers a practical route for preparing the aureusidin scaffold, which can then be subjected to further derivatization or glycosylation reactions. researchgate.net

Derivatization often focuses on modifying the benzofuranone core or the benzylidene ring to investigate structure-activity relationships. For instance, various aurone derivatives have been synthesized by reacting substituted 2-hydroxyphenacyl chlorides with different aryl aldehydes. Other synthetic strategies include the oxidation of 2'-hydroxychalcones using reagents like mercury(II) acetate.

A key example of the derivatization of an aureusidin glucoside is the identification of aureusidin 6-O-(6''-O-malonyl)-glucoside in the petals of transgenic yellow flowers. biocrick.com This malonylation represents an acylation of the glucose moiety, a common modification of flavonoids in plants that can affect their stability and solubility. The synthesis of such acylated derivatives can be achieved through enzymatic or chemical methods, often involving the use of specific acyltransferases.

Furthermore, the synthesis of aurone analogs where the benzofuranone core is replaced by a bioisosteric indolin-2-one has been reported. mdpi.com These azaaurones are synthesized and evaluated for biological activities, such as anti-inflammatory properties. mdpi.com The general approach for creating aurone derivatives often involves aldol (B89426) condensation between a benzofuran-3(2H)-one and a substituted benzaldehyde, a versatile reaction that allows for the introduction of a wide variety of substituents on the benzylidene ring.

The table below presents examples of derivatization strategies for aurones.

| Derivative Type | Synthetic Strategy | Precursors | Purpose/Example |

| Aureusidin Aglycone | One-pot condensation | 4,6-dihydroxybenzofuran-3(2H)-one, 3,4-dihydroxybenzaldehyde | Provides the core scaffold for further modification. researchgate.net |

| Acylated Glucosides | Enzymatic or chemical acylation | This compound, Malonyl-CoA | Creation of derivatives like aureusidin 6-O-(6''-O-malonyl)-glucoside with potentially altered stability. biocrick.com |

| B-ring Analogs | Aldol condensation | Substituted benzofuran-3(2H)-ones, various substituted benzaldehydes | Exploration of structure-activity relationships for biological activities. |

| Azaaurones (Indolin-2-one core) | Condensation reaction | Substituted indolin-2-ones, substituted benzaldehydes | Bioisosteric replacement to create novel analogs with potential anti-inflammatory activity. mdpi.com |

These derivatization strategies are essential for expanding the chemical diversity of aurones and for developing new compounds with tailored biological or physical properties.

Future Research Directions

Exploration of Novel Biological Activities

Aureusidin (B138838) and its derivatives have been reported to possess a wide range of in vitro biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netwikipedia.org However, much of this research has focused on the aglycone form, aureusidin. The influence of the 6-O-beta-glucoside moiety on these activities is an area ripe for exploration. Glycosylation can significantly alter the physicochemical properties of a compound, affecting its solubility, stability, and bioavailability, which in turn can modulate its biological effects. nih.govmdpi.com

Future studies should systematically evaluate the biological activities of aureusidin 6-O-beta-glucoside. For instance, while aureusidin has shown anti-inflammatory effects by inhibiting the NF-κB signaling pathway, it is unknown if the glucoside form retains or has enhanced activity. biocrick.com Similarly, its potential as an inhibitor of enzymes like xanthine (B1682287) oxidase, a target for gout treatment, warrants investigation, especially since other flavonoids have shown promise in this area. rsc.org Comprehensive in vivo studies using animal models are necessary to validate the in vitro findings and to understand the pharmacokinetic and pharmacodynamic profiles of this compound. researchgate.net

Advanced Genetic Engineering for Sustainable Production

The ability to produce this compound in heterologous systems has opened up exciting possibilities for its sustainable production. The co-expression of aureusidin synthase (AmAS1) and chalcone (B49325) 4'-O-glucosyltransferase (4'CGT) has been successfully used to produce yellow flowers in species that naturally lack them, such as Torenia hybrida. pnas.orgbiocrick.com